molecular formula C10H18N2O2 B2543954 N-cyclopentyl-3-hydroxypyrrolidine-1-carboxamide CAS No. 1541794-42-6

N-cyclopentyl-3-hydroxypyrrolidine-1-carboxamide

Cat. No.: B2543954
CAS No.: 1541794-42-6
M. Wt: 198.266
InChI Key: ZCIPUVKLFWAZCN-UHFFFAOYSA-N
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Description

N-cyclopentyl-3-hydroxypyrrolidine-1-carboxamide is a compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. The cyclopentyl group is attached to the nitrogen atom, and the carboxamide group is attached to one of the carbon atoms in the ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-3-hydroxypyrrolidine-1-carboxamide typically involves the construction of the pyrrolidine ring followed by the introduction of the cyclopentyl and carboxamide groups. One common method involves the cyclization of appropriate precursors under specific conditions to form the pyrrolidine ring. The cyclopentyl group can be introduced via nucleophilic substitution reactions, while the carboxamide group can be added through amide bond formation reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-3-hydroxypyrrolidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carboxamide group can be reduced to form an amine.

    Substitution: The cyclopentyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or aryl halides under basic conditions.

Major Products Formed

    Oxidation: Formation of N-cyclopentyl-3-oxopyrrolidine-1-carboxamide.

    Reduction: Formation of N-cyclopentyl-3-hydroxypyrrolidine-1-amine.

    Substitution: Formation of various substituted pyrrolidine derivatives depending on the substituent introduced.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-cyclopentyl-3-hydroxypyrrolidine-1-carboxamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-cyclopentyl-3-hydroxypyrrolidine-1-carboxylate: Similar structure but with a carboxylate group instead of a carboxamide group.

    N-cyclopentyl-3-hydroxypyrrolidine-1-amine: Similar structure but with an amine group instead of a carboxamide group.

Uniqueness

N-cyclopentyl-3-hydroxypyrrolidine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-cyclopentyl-3-hydroxypyrrolidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2/c13-9-5-6-12(7-9)10(14)11-8-3-1-2-4-8/h8-9,13H,1-7H2,(H,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCIPUVKLFWAZCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)N2CCC(C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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